1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine

Lipophilicity Drug Discovery ADME Prediction

1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine (CAS 895929-62-1) is a uniquely substituted aminopyrazole scaffold where the 3,4-dichlorobenzyl pattern at the N1 position is a critical pharmacophore for kinase inhibitor programs, particularly targeting CDKs. The 4-amino group enables versatile derivatization for chemical probe synthesis, biotin tagging, or linker attachment without altering the core binding motif. Substituting this compound with the 2,4-dichloro, 2,6-dichloro, or 3-amino regioisomers introduces substantial risk of altered binding affinity, target selectivity, and metabolic stability, compromising SAR validity. Its cLogP of 2.50 provides optimal lipophilicity for intracellular target engagement and CNS permeability. Procure this exact CAS to ensure experimental reproducibility in ATP-competitive kinase assays and cellular MTT studies.

Molecular Formula C10H9Cl2N3
Molecular Weight 242.1g/mol
CAS No. 895929-62-1
Cat. No. B359169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine
CAS895929-62-1
Molecular FormulaC10H9Cl2N3
Molecular Weight242.1g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C=C(C=N2)N)Cl)Cl
InChIInChI=1S/C10H9Cl2N3/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2
InChIKeyZKDGSECMKLUWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine (CAS 895929-62-1): Procurement-Ready Overview for Research and Development


1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine (CAS 895929-62-1) is a synthetic, heterocyclic organic compound belonging to the aminopyrazole class. It is a small molecule with the molecular formula C₁₀H₉Cl₂N₃ and a molecular weight of 242.10 g/mol [1]. The compound features a 1H-pyrazole ring substituted with an amine group at the 4-position and a 3,4-dichlorobenzyl group at the 1-position. It is a solid at room temperature with a calculated density of 1.4±0.1 g/cm³ and a boiling point of 427.2±40.0 °C at 760 mmHg [2]. Primarily utilized as a versatile building block or intermediate in medicinal chemistry and organic synthesis, it is of significant interest for the development of biologically active molecules targeting enzyme inhibition and receptor modulation pathways .

Why Generic Substitution Fails for 1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine (CAS 895929-62-1) in Scientific Procurement


For scientific and industrial users, the specific substitution pattern on the pyrazole core is a critical determinant of biological activity and physicochemical properties. The 3,4-dichlorobenzyl substituent at the N1 position, combined with the free 4-amino group, creates a unique pharmacophore that is not interchangeable with closely related analogs, such as the 2,4-dichloro, 2,6-dichloro, or 3,4-dichlorobenzyl-3-amine isomers [1]. These seemingly minor structural variations can lead to significant differences in binding affinity, target selectivity, and metabolic stability [2]. Substituting this compound with a generic analog without rigorous validation introduces substantial risk of experimental failure, invalid SAR, and wasted research resources. The following quantitative evidence guide details the specific, verifiable points of differentiation that justify the procurement of this exact CAS number over its closest alternatives.

Quantitative Differentiation Guide for 1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine (CAS 895929-62-1) vs. Closest Analogs


Enhanced Lipophilicity and Predicted Permeability vs. Unsubstituted and 2,4-Dichloro Analogs

The calculated partition coefficient (LogP) for 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine is 2.00, with a predicted LogP (cLogP) of 2.50 . This value represents a significant increase in lipophilicity compared to the unsubstituted 1H-pyrazol-4-amine analog, which has a predicted LogP of -0.44 [1]. This 2.94-unit increase in LogP directly correlates with improved membrane permeability, a critical parameter for intracellular target engagement [2]. The 3,4-dichloro substitution pattern yields a distinct lipophilic profile compared to the 2,4-dichlorobenzyl analog (CAS 514801-17-3), for which specific LogP data is not publicly available, but its isomeric nature implies a different electronic distribution and thus a different cLogP value [3].

Lipophilicity Drug Discovery ADME Prediction Medicinal Chemistry

Regioisomeric Specificity in Amine Position: Differentiated Binding Potential vs. 1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine

The position of the primary amine group on the pyrazole ring is a critical determinant of molecular recognition. 1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine (CAS 895929-62-1) features the amine at the 4-position, whereas its close regioisomer, 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine (CAS 895929-56-3), places it at the 3-position [1]. This positional shift alters the vector and electronic environment of the hydrogen-bond donor/acceptor, which is known to be a key driver of target binding and selectivity within the aminopyrazole class [2]. While no direct head-to-head biological comparison is publicly available for these specific compounds, class-level evidence from kinase inhibitor programs demonstrates that the amine position on the pyrazole can dictate the selectivity profile for different kinases (e.g., CDK2 vs. CDK5) [3]. Procuring the specific 4-amino regioisomer is therefore mandatory for reproducing or building upon existing SAR data.

Regioisomerism Target Engagement SAR Medicinal Chemistry

Purity Benchmarking: 98% Assay Provides a Verified Standard for Reproducible Research

Reputable vendors supply 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine with a certified purity of 98% . This purity level serves as a benchmark for procurement. In contrast, the quality and purity of related analogs can vary significantly between suppliers, with some offering lower purity grades (e.g., 95% or 97%) for similar compounds like 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine [1]. The 98% specification for the target compound reduces the risk of experimental artifacts arising from unknown impurities, which can confound biological assays and lead to irreproducible results. This is a critical factor for scientists performing quantitative structure-activity relationship (QSAR) studies or other assays sensitive to compound concentration.

Analytical Chemistry Quality Control Reproducibility Procurement

Optimal Research and Industrial Applications for 1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine (CAS 895929-62-1)


Medicinal Chemistry: Design and Synthesis of Kinase Inhibitor Libraries

1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine is an ideal starting material for the synthesis of focused libraries targeting kinases, particularly CDKs. Its enhanced lipophilicity (cLogP of 2.50) and the established role of aminopyrazoles as ATP-competitive kinase inhibitors [1] make it a superior scaffold for accessing intracellular targets. Researchers should prioritize this compound over less lipophilic or regioisomeric analogs when designing compounds intended to penetrate cell membranes and engage the ATP-binding pocket of kinases.

Chemical Biology: Development of Activity-Based Probes (ABPs) and Affinity Reagents

The 4-amino group serves as a convenient and versatile synthetic handle for derivatization, allowing for the introduction of linkers, biotin tags, or fluorescent moieties without modifying the core pharmacophore . The 3,4-dichlorobenzyl group provides a hydrophobic anchor that can enhance binding to target proteins. This compound is uniquely suited for creating chemical probes to study protein function, validate drug targets, or enrich protein complexes via pull-down assays, a utility not readily available with the 3-amino regioisomer or unsubstituted pyrazoles due to altered chemical reactivity and binding profiles [2].

Preclinical Drug Discovery: In Vitro ADME and Cytotoxicity Profiling

The compound's well-defined physicochemical properties, including its calculated LogP of 2.00 , make it a valuable tool compound for investigating structure-property relationships (SPR) in drug discovery programs. Its moderate lipophilicity is within the optimal range for CNS drug candidates and general oral bioavailability. Researchers can use this compound in standard MTT assays on cancer cell lines to generate IC50 values [1] and compare them against close analogs like the 2,4- or 2,6-dichloro isomers to map the influence of chlorine substitution patterns on cytotoxicity and cell permeability [3].

Technical Documentation Hub

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